2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
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Overview
Description
The compound “2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported .Molecular Structure Analysis
The structure of the compound has been verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) and the CAS registry number are also provided .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it was used in the synthesis of ethyl 2-(4-(4-chlorophenyl)piperazin-1-yl)-2-methylpropanoate .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a core component found in many chemical compounds, plays a significant role in the development of pharmaceutical drugs due to its versatility and efficacy in interacting with biological targets. For example, Cetirizine is a piperazine derivative and a well-known antihistamine used for treating allergic reactions by acting as a selective H1 histamine receptor antagonist (J. Arlette, 1991). This highlights the importance of piperazine derivatives in designing drugs with specific pharmacological properties.
Acetic Acid Derivatives in Polymer Science
Acetic acid derivatives, such as those involving 2,6-dioxo-purin structures, are instrumental in synthesizing polymers with unique properties. For instance, the synthesis of polyamides containing theophylline and thymine involves acetic acid derivatives, which contribute to the development of polymers with potential applications in biomedicine and material science (M. Hattori, M. Kinoshita, 1979). Such research demonstrates the utility of acetic acid derivatives in creating novel materials with desired characteristics.
Mechanism of Action
Future Directions
The compound has shown promising results in the management of allergies, hay fever, angioedema, and urticaria . Future research could focus on exploring its potential uses in other medical conditions. Additionally, further studies could investigate its synthesis process to improve efficiency and yield.
Properties
IUPAC Name |
2-[8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4/c1-22-15-14(16(28)21-18(22)29)25(10-13(26)27)17(20-15)24-7-5-23(6-8-24)12-4-2-3-11(19)9-12/h2-4,9H,5-8,10H2,1H3,(H,26,27)(H,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDDSQQBMNOMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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